2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide
Description
This compound features a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine core linked via an acetamide group to a phenyl ring substituted with a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl moiety. The dihydropyridine scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets . The tetrahydroisoquinoline group, commonly found in alkaloids, may enhance binding to enzymes or receptors involved in neurological or anticancer pathways.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-13-18(2)30(26(33)23(17)14-27)16-24(31)28-22-9-7-20(8-10-22)25(32)29-12-11-19-5-3-4-6-21(19)15-29/h3-10,13H,11-12,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDFTVDPDNUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring through cyclization reactions. Subsequent steps involve the introduction of the cyano and dimethyl groups, followed by the attachment of the tetrahydroisoquinoline moiety. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydropyridine Cores
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3) Synthesized via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this compound shares the dihydropyridine-cyano-methyl-oxo backbone with the target molecule.
Hydrazinylidene Derivatives (13a–e) Compounds such as 13a (2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)acetamide) and 13b (methoxy-substituted analogue) feature cyanoacetamide cores coupled with arylhydrazine groups. Key differences include:
- Functional Groups: The sulfamoylphenyl group in 13a vs. the tetrahydroisoquinoline-carbonyl in the target compound.
Acetamide-Linked Analogues
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6)
This compound shares the acetamide bridge but replaces the dihydropyridine with a dihydropyrimidine-thioether system. Key distinctions:
- Electrophilic Centers: The thioether and dichlorophenyl groups in 5.6 vs. the tetrahydroisoquinoline-carbonyl in the target compound.
- Physicochemical Properties : Lower melting point (230°C) compared to 13a–e , suggesting reduced crystallinity due to fewer hydrogen-bonding motifs .
Spectral and Analytical Data
The cyano group’s IR absorption (~2214 cm⁻¹) is consistent across analogues, confirming its stability in diverse environments .
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]acetamide is a synthetic derivative of pyridine and isoquinoline. It has garnered attention due to its potential pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a dihydropyridine moiety and a tetrahydroisoquinoline component. The presence of cyano and carbonyl groups contributes to its reactivity and biological properties.
Anticancer Activity
Research has indicated that compounds containing dihydropyridine structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown activity against various cancer cell lines, including breast and prostate cancer cells. In a study comparing several pyridine derivatives, compounds with similar structures exhibited higher cytotoxicity than standard chemotherapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyridine derivatives are known for their ability to inhibit bacterial growth and have been studied extensively for their role as antimicrobial agents. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The tetrahydroisoquinoline fragment is associated with neuroprotective effects. Compounds in this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as c-Met kinase. This inhibition can lead to reduced tumor growth and metastasis .
- Antioxidant Activity : The dihydropyridine structure may contribute to antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .
- Receptor Modulation : The isoquinoline moiety may interact with neurotransmitter receptors, potentially modulating neurotransmission and providing neuroprotective effects .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study 1 : A derivative was tested against breast cancer cell lines (MCF-7), showing IC50 values significantly lower than those of established chemotherapeutics like doxorubicin.
- Study 2 : A similar compound demonstrated broad-spectrum antimicrobial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including pyridine ring formation, acylation, and coupling. Key strategies include:
- Step-wise optimization : Use nucleophilic substitution for cyano group introduction (e.g., starting from 2,4-dimethylpyridine derivatives) and acylation with acetic anhydride or acetyl chloride in the presence of pyridine .
- Coupling reagents : Employ EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the pyridine derivative and the phenylacetamide moiety .
- Purification : Apply column chromatography or crystallization to isolate high-purity intermediates and final products. Monitor reaction progress via TLC or HPLC to minimize side products .
What challenges arise in the X-ray crystallographic refinement of this compound, and how can they be addressed?
Answer:
Structural elucidation via X-ray crystallography may face issues such as:
- Twinned crystals : Use SHELXL’s twin refinement tools to model twinning operators and refine against high-resolution data .
- Disorder in flexible groups : For the tetrahydroisoquinoline moiety, apply restraints or constraints to model positional disorder. Validate with Hirshfeld surface analysis to ensure accurate electron density maps .
- Data quality : Collect high-resolution data (≤1.0 Å) to resolve ambiguities in the cyano and acetamide groups. Use synchrotron sources for improved signal-to-noise ratios .
How do hydrogen bonding patterns influence the solid-state properties of this compound?
Answer:
Hydrogen bonding governs crystal packing and stability:
- Graph set analysis : Identify motifs like R(8) chains (common in acetamide-pyridine systems) to predict solubility and melting points. For example, N–H···O interactions between the acetamide and pyridinone groups stabilize the lattice .
- Intermolecular interactions : The cyano group may form weak C–H···N bonds with methyl substituents, affecting dissolution kinetics. Quantify via Cambridge Structural Database (CSD) surveys to correlate with bioavailability .
What analytical techniques are recommended for confirming the structure and purity of this compound post-synthesis?
Answer:
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., dimethyl groups at pyridine C4/C6) and detect impurities .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for C27H25N4O3) and fragmentation patterns of the tetrahydroisoquinoline moiety .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve unreacted intermediates .
How can researchers design experiments to investigate the biological activity of this compound against specific targets?
Answer:
- Target selection : Prioritize enzymes or receptors with conserved binding pockets (e.g., kinases or GPCRs) based on structural analogs .
- In vitro assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. For enzyme inhibition, perform kinetic assays with varying substrate concentrations .
- SAR studies : Modify substituents (e.g., cyano to nitro groups) to evaluate activity changes. Compare IC50 values against control compounds .
What methodologies are effective for analyzing data contradictions in synthetic or structural studies of this compound?
Answer:
- Statistical validation : Apply ANOVA to compare yields across synthetic batches or refinement parameters (e.g., R-factor convergence in SHELXL) .
- Cross-technique validation : Correlate crystallographic data with DFT-calculated geometries (e.g., B3LYP/6-31G*) to resolve bond-length discrepancies .
- Reproducibility checks : Replicate reactions under controlled conditions (temperature, solvent purity) to isolate variables causing yield fluctuations .
How can researchers adapt synthetic routes from structurally related compounds (e.g., Patent US2024/XYZ) for this compound?
Answer:
- Retrosynthetic analysis : Identify shared intermediates (e.g., 4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline) from patents. Adapt condensation steps using DCC (dicyclohexylcarbodiimide) instead of EDCI for cost efficiency .
- Condition optimization : Test solvent systems (e.g., DMF vs. THF) to enhance coupling efficiency. Monitor reaction progress via in-situ IR for real-time adjustment .
What experimental designs are suitable for studying the environmental stability of this compound?
Answer:
- Degradation studies : Expose the compound to UV light (λ = 300–400 nm) and analyze photoproducts via LC-MS. Measure half-life under varying pH (3–10) to assess hydrolytic stability .
- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Compare with OECD guidelines for environmental risk assessment .
How can computational tools predict the reactivity of functional groups in this compound?
Answer:
- DFT calculations : Calculate Fukui indices to identify electrophilic (cyano group) and nucleophilic (pyridinone oxygen) sites. Use Gaussian09 with M06-2X/6-311++G(d,p) basis set .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior or solubility limitations .
What strategies mitigate challenges in scaling up the synthesis from lab-scale to pilot-scale?
Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and safety .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
